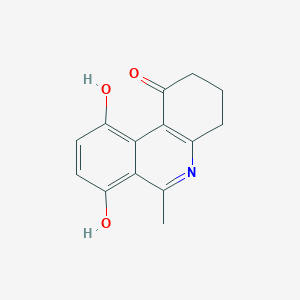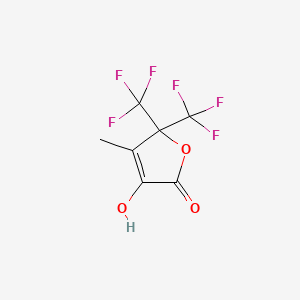![molecular formula C16H16BBrN2O2 B14207632 6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide CAS No. 725719-78-8](/img/structure/B14207632.png)
6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide is a complex organic compound that features a quinoline core structure with an amino group at the 6th position and a boronophenylmethyl group at the 1st position. The presence of boron in the structure makes it particularly interesting for various chemical applications, including its potential use in Suzuki–Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. For example, nitration of quinoline can be followed by catalytic hydrogenation to convert the nitro group to an amino group.
Attachment of the Boronophenylmethyl Group: This step can be achieved through a Suzuki–Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated quinoline in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The boronophenylmethyl group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution can be facilitated using reagents like alkyl halides and acids.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide has several scientific research applications:
Biology: The compound can be used as a probe in biological studies to investigate the role of boron-containing compounds in biological systems.
Industry: Used in the synthesis of advanced materials and polymers due to its ability to form stable carbon-boron bonds.
Wirkmechanismus
The mechanism of action of 6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide largely depends on its application:
In Suzuki–Miyaura Coupling: The boron atom in the boronophenylmethyl group participates in the transmetalation step, where it transfers an organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond.
Biological Systems: The amino and boron groups may interact with biological molecules through hydrogen bonding and coordination chemistry, affecting various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminoquinoline: Lacks the boronophenylmethyl group, making it less versatile in coupling reactions.
1-[(2-Boronophenyl)methyl]quinolin-1-ium bromide: Lacks the amino group, which may reduce its reactivity in certain biological applications.
Uniqueness
6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide is unique due to the presence of both an amino group and a boronophenylmethyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications.
Eigenschaften
CAS-Nummer |
725719-78-8 |
|---|---|
Molekularformel |
C16H16BBrN2O2 |
Molekulargewicht |
359.0 g/mol |
IUPAC-Name |
[2-[(6-aminoquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide |
InChI |
InChI=1S/C16H16BN2O2.BrH/c18-14-7-8-16-12(10-14)5-3-9-19(16)11-13-4-1-2-6-15(13)17(20)21;/h1-10,20-21H,11,18H2;1H/q+1;/p-1 |
InChI-Schlüssel |
KMVOGELIKPLHGQ-UHFFFAOYSA-M |
Kanonische SMILES |
B(C1=CC=CC=C1C[N+]2=CC=CC3=C2C=CC(=C3)N)(O)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


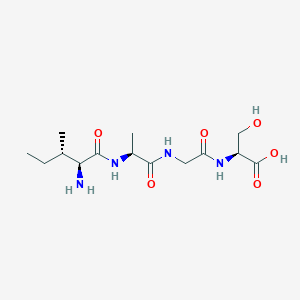
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one](/img/structure/B14207566.png)
![3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14207574.png)


![2-{[4-(Dimethylamino)phenyl]ethynyl}-3-ethynylpent-2-en-4-ynenitrile](/img/structure/B14207587.png)
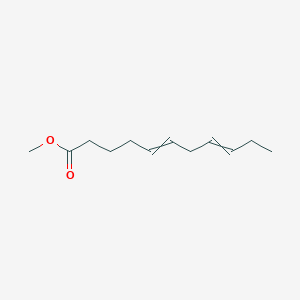
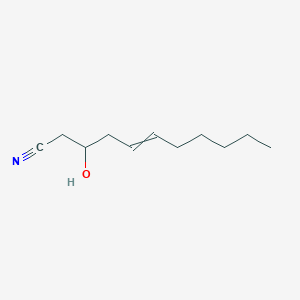

![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
![Benzenemethanamine, N-[2-(phenylseleno)propyl]-](/img/structure/B14207611.png)
